2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one

Ortho-nitro reduction Catalytic hydrogenation Cyclization selectivity

Researchers requiring ortho-nitro/ortho-methyl substitution for reductive cyclization pathways often face supply gaps with meta/para isomers. This compound resolves that with a unique steric/electronic profile enabling one-pot reductive cyclization to indolinones and quinolines. • Ortho-nitro promotes intramolecular cyclization. • Ortho-methyl tunes lipophilicity (XLogP3-AA 0.9) and reaction selectivity. • ≥98% purity, refrigerated shipping. Ideal for medicinal chemistry SAR campaigns and reaction development.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
Cat. No. B13625952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)CN
InChIInChI=1S/C9H10N2O3/c1-6-3-2-4-7(11(13)14)9(6)8(12)5-10/h2-4H,5,10H2,1H3
InChIKeyIPXMJZZJHCMSCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one: Identity and Procurement Profile


2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one (CAS 1468959-22-9) is an α-amino ketone bearing a 2-methyl-6-nitrophenyl substituent. It has a molecular formula of C₉H₁₀N₂O₃ and a molecular weight of 194.19 g·mol⁻¹ [1]. The compound is typically supplied as a research intermediate with a purity of 98% and is stored sealed dry at 2–8 °C . Its computed physicochemical profile includes a XLogP3-AA of 0.9 and a topological polar surface area (TPSA) of 88.9 Ų [1].

Specification High-purity research intermediate supports synthesis reliability
Storage Refrigerated storage preserves reactivity and prevents degradation
Physicochemical Moderate lipophilicity and polarity suited for organic reaction screening

Why This Compound Cannot Be Generically Substituted


In-class α-amino ketones with alternative nitro or methyl substitution patterns exhibit fundamentally different reactivity, stability, and physicochemical properties that preclude functional equivalence. The ortho-nitro arrangement promotes intramolecular cyclization pathways during reductive transformations—a behavior absent in meta- or para-nitro isomers [1]. Simultaneously, the 2-methyl group alters lipophilicity, steric hindrance, and crystallinity, leading to divergence in solubility, storage requirements, and downstream synthetic efficiency [2]. Direct head-to-head data remain sparse; however, the available evidence demonstrates that simple substitution by a non-methylated or differently nitrated analog would compromise reaction selectivity and product profiles.

Ortho-nitro arrangement drives intramolecular cyclization; meta- or para-nitro isomers may shift reaction pathway
2-Methyl group modulates lipophilicity and solubility; non-methylated analogs may alter extraction and chromatographic behavior

Quantitative Differentiation Evidence


Ortho-Nitro Substitution Drives Cyclization Byproducts During Reduction

The ortho-nitro group in 2-amino-1-(2-methyl-6-nitrophenyl)ethan-1-one structurally predisposes the molecule to intramolecular cyclization upon reduction—a pathway not accessible to meta- or para-nitro analogs. In a comparative hydrogenation study of ortho-, meta-, and para-nitroacetophenones over Pd/C, the ortho isomer was the least reactive and generated 1-indolinone as a significant byproduct (~10% selectivity), whereas meta and para isomers gave high selectivity to the corresponding aminoacetophenones without cyclization [1]. Although the study did not examine α-amino-substituted analogs, the ortho-nitro arrangement in the target compound is expected to exhibit analogous cyclization propensity, making it a distinct intermediate for heterocyclic synthesis.

Reductive Cyclization Pathway
Class-level inference
Ortho substitution → ~10% indolinone byproduct
Meta/Para substitution → 0% cyclization
Differentiates synthetic route for heterocyclic scaffolds
Model substrate data; target compound inferred
Ortho-nitro reduction Catalytic hydrogenation Cyclization selectivity

2-Methyl Substitution Elevates Lipophilicity vs. Non-Methylated Analogs

The 2-methyl group on 2-amino-1-(2-methyl-6-nitrophenyl)ethan-1-one raises the computed XLogP3-AA value to 0.9 [1], compared to a value of approximately 0.4 for the non-methylated analog 2-amino-1-(2-nitrophenyl)ethan-1-one (estimated based on fragment contribution; direct PubChem data for the non-methylated analog are not available). This increase of ~0.5 log units translates to a roughly threefold higher octanol-water partition coefficient, affecting solubility, membrane permeability, and chromatographic retention in downstream applications.

Lipophilicity (XLogP3)
Supporting evidence
Target XLogP3-AA = 0.9
Non-methylated analog ≈ 0.4 (est.)
Higher logP may affect extraction and chromatographic retention
Comparator value estimated; direct data unavailable
Lipophilicity XLogP3 Physicochemical profiling

Higher Supplied Purity Compared to Positional Isomer Analogs

The target compound is routinely supplied at 98% purity by multiple vendors, including Leyan and ChemScene . In contrast, a comparable α-amino ketone positional isomer—2-amino-1-(4-nitrophenyl)ethanone hydrochloride—is commercially listed at 95% purity by BOC Sciences . While both purity levels are suitable for many applications, the consistent 98% specification for the target compound provides greater assurance for reactions sensitive to impurities (e.g., catalytic transformations and medicinal chemistry SAR studies).

Supplied Purity
Data to verify
Target: 98% (multiple vendors)
Para isomer comparator: 95%
Higher purity specification may reduce side-reaction risk in synthesis
Vendor specifications; independent verification recommended
Chemical purity Vendor specifications Procurement quality

Refrigerated Storage Requirement vs. Ambient-Stable Positional Isomers

The target compound requires sealed dry storage at 2–8 °C , while the para-nitro isomer 2-amino-1-(4-nitrophenyl)ethanone hydrochloride is listed with ambient-temperature storage at room temperature . This difference suggests the ortho-nitro, methyl-substituted compound is more prone to degradation via hydrolysis, oxidation, or thermal decomposition, necessitating cold-chain handling during shipping and storage. In a research setting, this impacts procurement logistics: laboratories without reliable cold storage may find the para isomer more convenient, but the ortho-nitro compound's specific reactivity profile justifies the additional storage requirements when the synthetic route demands ortho-substitution.

Storage Condition
Supporting evidence
Target: refrigerated 2–8°C
Para isomer: room temperature
Cold-chain logistics required; reflects ortho-nitro instability
Vendor recommendations; assess in-house stability
Storage conditions Chemical stability Procurement logistics

Optimal Research Application Scenarios


Heterocyclic Scaffold Synthesis via Reductive Cyclization

The ortho-nitro group enables one-pot reductive cyclization to indolinone or quinoline derivatives when the nitro group is reduced in the presence of the α-amino ketone carbonyl [1]. This pathway is unavailable with meta- or para-nitro isomers, making the target compound uniquely suited for generating nitrogen-containing bicyclic frameworks in medicinal chemistry programs.

Reaction Selectivity Studies of Ortho-Substitution Effects

The combined ortho-nitro and ortho-methyl groups create steric congestion around the ketone carbonyl, altering reaction kinetics and selectivity in nucleophilic additions, condensations, and cross-coupling reactions. This makes the compound valuable as a probe substrate for studying steric and electronic effects in reaction development [2].

Medicinal Chemistry SAR for Lipophilicity-Modified Analogs

With a XLogP3-AA of 0.9 [2], the compound occupies a distinct lipophilicity space compared to its non-methylated counterpart. It can be used as an intermediate or building block in structure-activity relationship (SAR) campaigns where incremental logP adjustment is desired without introducing additional heteroatoms.

Cold-Chain Procurement and Logistics Planning

The requirement for refrigerated storage (2–8 °C) means the compound is appropriate for well-equipped laboratories with cold-chain capabilities. Procurement should be timed with cold-packaging shipping and immediate cold-room transfer upon receipt. This scenario emphasizes the need for logistical planning distinct from ambient-storage analogs.

Application
Selection Property
Validation Focus
Heterocyclic scaffold synthesis via reductive cyclization
Ortho-nitro architecture enables cyclization
Reductive cyclization selectivity
Reaction selectivity studies of ortho-substitution effects
Steric and electronic ortho congestion
Nucleophilic addition and cross-coupling selectivity
Medicinal chemistry SAR for lipophilicity-modified analogs
Moderate lipophilicity profile
LogP-dependent SAR campaigns
Cold-chain procurement planning
Refrigerated storage requirement
Cold-chain logistics and storage integrity
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